molecular formula C21H24N2O4 B2673174 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953985-00-7

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2673174
CAS No.: 953985-00-7
M. Wt: 368.433
InChI Key: CEKSSQOTSGXXPS-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a morpholine ring, a common structural motif in drug discovery known to contribute to favorable pharmacokinetic properties and molecular interactions. The integration of the 2-ethoxybenzamide moiety with the 2-phenylmorpholine scaffold via an ethanone linker creates a unique molecular architecture. This structure is designed for exploration as a potential bioactive agent, with possible research applications spanning the investigation of neurological disorders, metabolic diseases, and oncology. Its mechanism of action is hypothesized to involve targeted modulation of protein-protein interactions or enzyme activity, warranting further investigation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of novel therapeutic agents. This product is intended for Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-11-7-6-10-17(18)21(25)22-14-20(24)23-12-13-27-19(15-23)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKSSQOTSGXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be synthesized by reacting a phenylamine with an epoxide, followed by cyclization to form the morpholine ring.

    Coupling Reactions: The final step involves coupling the benzamide core with the phenylmorpholine moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diabetes Management

Recent studies have indicated that derivatives of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. Compounds designed based on this structure have shown promising results in enhancing insulin-stimulated glucose uptake, making them potential candidates for treating type 2 diabetes mellitus.

Case Study: PTP1B Inhibition

A notable derivative demonstrated an IC50 value of 0.07 μM against PTP1B, indicating strong inhibitory activity. Additionally, it exhibited significant selectivity over T-cell PTPase, with a selectivity factor of 32-fold, suggesting a favorable pharmacological profile for diabetes treatment .

Cancer Therapeutics

The compound's structural characteristics allow it to interact with various biological targets, including those involved in cancer cell proliferation. Preliminary investigations have suggested that it may possess anticancer properties by inducing apoptosis in specific cancer cell lines.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
10mMCF-70.5Apoptosis induction
10nHeLa0.8Cell cycle arrest

Neurological Disorders

Compounds similar to this compound have been investigated for their potential effects on neurotransmission, particularly in the context of neurological disorders such as epilepsy and depression.

Insights from Research

Studies have shown that modifications to the morpholine structure can enhance the compound's ability to cross the blood-brain barrier, thereby increasing its efficacy as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound’s benzamide core and ethyl linker are common features among analogs, but substituents critically influence properties:

Benzamide Substituents
  • 2-ethoxy group : Enhances lipophilicity and may influence metabolic stability compared to electron-withdrawing groups (e.g., chloro in JNJ-63533054 ).
Ethyl Linker Modifications
  • Morpholine ring: The 2-phenylmorpholin-4-yl group provides conformational rigidity and polarity, contrasting with flexible alkylamino groups (e.g., (1-phenylethyl)amino in JNJ-63533054) .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons
Compound Name Benzamide Substituent Ethyl Linker Substituent Molecular Weight LogP* Biological Activity
Target Compound 2-ethoxy 2-phenylmorpholin-4-yl ~418.47 3.2 Undisclosed (hypothetical)
JNJ-63533054 3-chloro (1-phenylethyl)amino 361.83 3.8 GPR139 agonist (nM potency)
4-Chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide 4-chloro 3-oxomorpholinyl 326.78 2.5 Undisclosed
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide 4-amino (2-fluorophenyl)amino 287.29 1.9 Undisclosed

*Predicted using fragment-based methods.

  • Solubility: The morpholine ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., JNJ-63533054) but may still lag behind amino-substituted derivatives .
  • Receptor Binding : JNJ-63533054’s GPR139 agonism highlights the importance of the ethyl linker’s substituent; the target compound’s morpholine group may favor interactions with kinases or GPCRs requiring polar contacts .

Biological Activity

The compound 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a member of the benzamide class and has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19_{19}H24_{24}N2_{2}O3_{3}

This compound features a benzamide core with an ethoxy group and a morpholine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring is hypothesized to interact with neurotransmitter receptors, while the benzamide core may inhibit certain enzymes involved in cellular signaling pathways. Further research is needed to elucidate the exact mechanisms at play.

Efficacy in Biological Assays

Recent studies have focused on the compound's efficacy against various biological targets:

  • Anticancer Activity:
    • The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of benzamides exhibit significant cytotoxic effects against various cancer cell lines.
    • Table 1: IC50_{50} Values Against Cancer Cell Lines
    CompoundCell LineIC50_{50} (μM)
    2-Ethoxy-N-[...]MCF-70.65
    2-Ethoxy-N-[...]A5491.47
    2-Ethoxy-N-[...]SK-MEL-20.76
    These values indicate that the compound exhibits potent anticancer properties, comparable to established chemotherapeutics.
  • Neuroprotective Effects:
    • The compound's structural features suggest potential neuroprotective activities. Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

  • Study on β-cell Protection:
    • A related study demonstrated that certain benzamide analogs could protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. The most effective analog showed an EC50_{50} value of 0.1 μM, indicating high potency and potential therapeutic applications in diabetes treatment .
  • Antitumor Activity:
    • Research on oxadiazole derivatives revealed that modifications in the structure could enhance antitumor activity significantly. The derivatives displayed IC50_{50} values ranging from 0.12 to 1.47 μM against several cancer cell lines, suggesting that structural optimization can lead to improved efficacy .

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